molecular formula C10H10ClN B1265444 1-Naphthylamine hydrochloride CAS No. 552-46-5

1-Naphthylamine hydrochloride

Cat. No.: B1265444
CAS No.: 552-46-5
M. Wt: 179.64 g/mol
InChI Key: FOKKJVHTXPJHEN-UHFFFAOYSA-N
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Description

1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple upon exposure to air. This compound is primarily used as an intermediate in the synthesis of dyes, particularly azo dyes, and has applications in various industrial processes .

Mechanism of Action

Target of Action

1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene . It primarily targets the enzyme NpaA1 , which catalyzes the initial reaction in the degradation pathway of 1-Naphthylamine . This enzyme plays a crucial role in the biodegradation of 1-Naphthylamine .

Mode of Action

This compound interacts with its target, the enzyme NpaA1, through a process known as glutamylation . This process involves the addition of a glutamyl group to 1-Naphthylamine . The glutamylation of 1-Naphthylamine by NpaA1 is the initial step in the degradation pathway of 1-Naphthylamine .

Biochemical Pathways

The biochemical pathway of this compound involves several steps . After the initial glutamylation of 1-Naphthylamine by NpaA1, the γ-glutamylated 1-Naphthylamine is oxidized to 1,2-dihydroxynaphthalene . This compound is then further degraded via the well-established pathway of naphthalene degradation via catechol .

Pharmacokinetics

It is known that the compound has a boiling point of 301 °c and a density of 1.114 g/mL at 25 °C . Its solubility in water is 0.002% at 20°C , which may affect its bioavailability.

Result of Action

The result of the action of this compound is the degradation of 1-Naphthylamine into less harmful compounds . This process is crucial for the detoxification and removal of 1-Naphthylamine from the environment .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme NpaA1, which is the primary target of this compound, performs optimally at certain temperatures . Additionally, the solubility of this compound in water may be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylamine hydrochloride can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . The reaction conditions typically involve:

    Reduction: 1-nitronaphthalene is reduced using iron filings and hydrochloric acid.

    Steam Distillation: The resulting 1-naphthylamine is then distilled with steam to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, chromic acid.

    Reducing Agents: Sodium in boiling amyl alcohol.

    Acidic Conditions: Sulfuric acid at high temperatures.

Major Products Formed

Scientific Research Applications

1-Naphthylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

naphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKKJVHTXPJHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060283
Record name 1-Naphthalenamine, hydrochloride
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-46-5
Record name 1-Naphthylamine, hydrochloride
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Record name 1-Naphthylamine hydrochloride
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Record name 1-NAPHTHYLAMINE HYDROCHLORIDE
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Record name 1-Naphthalenamine, hydrochloride (1:1)
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Record name 1-Naphthalenamine, hydrochloride
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Record name 1-naphthylammonium chloride
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Record name 1-NAPHTHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary uses of 1-Naphthylamine hydrochloride in research and industry?

A1: this compound is primarily used as a reagent in analytical chemistry, particularly for the colorimetric determination of nitrates and nitrites in various matrices. [] For example, it's used to quantify nitrite levels in fishpond water. [] The compound reacts with nitrite to form a colored azo dye, enabling quantitative analysis using spectrophotometry. []

Q2: How is this compound utilized in the synthesis of other compounds?

A2: This compound serves as a crucial building block in organic synthesis. Researchers use it to synthesize Schiff bases, which are valuable ligands in coordination chemistry. [, ] Furthermore, it's a key intermediate in producing monoamine oxidase (MAO) inhibitors, a class of drugs with potential therapeutic applications. []

Q3: Can you elaborate on the specific reactions involving this compound in organic synthesis?

A3: this compound readily undergoes condensation reactions with aldehydes, specifically naphthalene-1-carbaldehyde and 2-furfuraldehyde, to yield Schiff bases. [] This reaction is typically carried out in the presence of glacial acetic acid. []

Q4: Are there any studies on the metal complexes formed with this compound derivatives?

A4: Yes, researchers have investigated the complexation of Schiff bases derived from this compound with metal ions like Fe(II), Co(II), and Ni(II). [] These studies utilize spectroscopic techniques like UV-Vis and IR spectroscopy to characterize the resulting metal complexes and determine their geometries. []

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. These include:

  • NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. []
  • UV-Vis Spectroscopy: Measures the absorption and transmission of ultraviolet-visible light, aiding in identifying and quantifying the compound, especially in reaction monitoring and complexation studies. [, ]
  • IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]

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